N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:
- A 4-methylphenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-2-yl moiety.
- A sulfanyl (-S-) linker bridging the acetamide and triazole groups.
Properties
CAS No. |
577983-65-4 |
|---|---|
Molecular Formula |
C19H19N5OS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N5OS/c1-3-12-24-18(16-6-4-5-11-20-16)22-23-19(24)26-13-17(25)21-15-9-7-14(2)8-10-15/h3-11H,1,12-13H2,2H3,(H,21,25) |
InChI Key |
IBIOBGZIZACDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Key Structural Features
| Feature | Role in Synthesis |
|---|---|
| Triazole ring | Core scaffold for substituent attachment |
| 4-(prop-2-en-1-yl) | Introduced via alkylation |
| 5-(pyridin-2-yl) | Added via coupling or substitution |
| Sulfanyl bridge | Formed through nucleophilic displacement |
Phase 1: Triazole Ring Synthesis
The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds. A common route employs 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-thione as a precursor.
Reaction Scheme
Step 1: Formation of the triazole-thione intermediate.
Example Reaction:
Key Reagents/Conditions
| Component | Purpose | Source* |
|---|---|---|
| Hydrazine hydrate | Cyclization agent | |
| Acetophenone derivatives | Carbonyl source | |
| Acidic or basic media | Facilitates cyclization |
*Note: Sources cited are from PubChem, Sigma-Aldrich, and patents.
| Parameter | Optimal Range |
|---|---|
| Base | KOH or NaOH |
| Solvent | Ethanol or DMF |
| Temperature | 60–80°C |
Example Procedure:
-
Dissolve 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-thione in ethanol.
-
Add allyl bromide and KOH.
-
Stir for 4–6 hours.
Step 2.2: Pyridin-2-yl Group Incorporation
The pyridin-2-yl group is introduced either during cyclization or via cross-coupling (e.g., Suzuki-Miyaura). For simplicity, direct substitution during triazole formation is preferred.
Alternative Route:
-
Pyridin-2-yl hydrazine reacts with carbonyl compounds to form the triazole-pyridine hybrid.
-
Purification : Column chromatography or crystallization.
Phase 3: Acetamide Linkage Formation
The sulfanyl bridge is formed by reacting the triazole-thione with N-(4-methylphenyl)-α-chloroacetamide .
Reaction Mechanism
-
Nucleophilic displacement : The thione sulfur attacks the α-chloroacetamide.
-
Deprotonation : Base (KOH) facilitates the reaction.
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Base | KOH (1–2 equiv.) |
| Solvent | Ethanol or THF |
| Temperature | 25–50°C |
Example Procedure:
-
Mix 4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-thione with N-(4-methylphenyl)-α-chloroacetamide in ethanol.
-
Add KOH and stir for 2–3 hours.
-
Filter and recrystallize.
Yield : ~60–70% (based on analogous syntheses in).
Optimization and Challenges
Key Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
-
Catalyst Use : Pd catalysts improve coupling efficiency for pyridine introduction.
-
Purification : Ethanol crystallization reduces impurities.
Common Challenges
| Challenge | Solution |
|---|---|
| Low yield | Optimize stoichiometry |
| Side reactions | Use inert atmosphere |
| Impurities | Recrystallization or HPLC |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation | High regioselectivity | Limited to primary alkyl groups |
| Suzuki Coupling | Broad substrate scope | Requires Pd catalysts |
| Direct Cyclization | Shorter reaction steps | Limited functional group diversity |
Quality Control and Characterization
Analytical Techniques
| Technique | Purpose | Source* |
|---|---|---|
| 1H NMR | Confirm proton environments | |
| HRMS | Verify molecular weight | |
| IR Spectroscopy | Identify functional groups |
*Note: Techniques align with standard protocols in.
Industrial and Scalability Considerations
Process Optimization
-
Batch Reactors : Scale-up using continuous flow systems.
-
Catalyst Recycling : Reuse Pd catalysts in coupling reactions.
-
Waste Minimization : Use green solvents (e.g., ethanol).
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in:
Substituents on the phenyl ring (electron-donating vs. withdrawing groups).
Triazole substituents (allyl, methyl, amino, or aryl groups).
Pyridine ring position (2-, 3-, or 4-pyridinyl).
Table 1: Structural and Functional Comparisons
| Compound Name | Phenyl Substituent | Triazole Substituents (Position 4/5) | Pyridine Position | Key Properties/Activities | Source |
|---|---|---|---|---|---|
| Target Compound | 4-methyl | Allyl / Pyridin-2-yl | 2 | Not explicitly reported in evidence, but inferred antimicrobial/anti-inflammatory potential based on analogs. | - |
| N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 4-acetyl | Amino / Pyridin-4-yl | 4 | Enhanced solubility due to acetyl group; potential activity modulation via amino group [2]. | |
| N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 4-methoxy | Methyl / Pyridin-4-yl | 4 | Improved solubility (methoxy enhances polarity); reduced steric hindrance compared to allyl [6]. | |
| 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide | 2-ethoxy | Allyl / Pyridin-4-yl | 4 | Ethoxy group may enhance membrane permeability; pyridin-4-yl alters binding affinity vs. pyridin-2-yl [9]. | |
| N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 2-ethyl | Allyl / Pyridin-3-yl | 3 | Ethyl group increases hydrophobicity; pyridin-3-yl may influence receptor interactions [13]. | |
| KA3-KA15 derivatives (e.g., N-substituted aryl-2-{[4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) | Varied (e.g., nitro, chloro) | Substituted aryl / Pyridin-4-yl | 4 | Electron-withdrawing groups (e.g., -NO₂, -Cl) on phenyl enhance antimicrobial and anti-inflammatory activities [12]. |
Physical and Spectral Properties
- Melting points : Analogs with electron-withdrawing groups (e.g., nitro derivatives in ) exhibit higher melting points (273–274°C) due to stronger intermolecular forces, whereas methoxy-substituted compounds () may have lower melting points [11].
- Spectral data : IR and NMR spectra of related compounds confirm the presence of C=O (1669–1680 cm⁻¹), C=N (1530–1540 cm⁻¹), and C-S (680–690 cm⁻¹) stretches, consistent across the class [14].
Biological Activity
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of the compound's biological activity based on available data, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which indicates the presence of a triazole ring, a pyridine moiety, and a sulfanyl group. The molecular formula is C₁₈H₁₈N₄OS, and its molecular weight is approximately 342.43 g/mol.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative with a similar structure showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism of Action : The anti-inflammatory activity is likely mediated through the inhibition of the NF-kB pathway, which plays a crucial role in inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism / Cell Line | IC50/ MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 - 8 | |
| Antimicrobial | Escherichia coli | 1 - 10 | |
| Anti-inflammatory | Human PBMCs | Not specified |
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound involves several steps starting from commercially available precursors. The structure–activity relationship (SAR) analysis indicates that modifications to both the triazole and pyridine rings can significantly affect biological activity.
Table 2: SAR Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:
- Cyclization : Reacting hydrazine derivatives with nitriles or carboxylic acids under reflux conditions to form the 1,2,4-triazole ring .
- Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using reagents like thiourea or Lawesson’s reagent in polar aprotic solvents (e.g., DMF) .
- Acetamide Coupling : Condensation of the sulfanyl-triazole intermediate with N-(4-methylphenyl)chloroacetamide under basic conditions (e.g., K₂CO₃) at 60–80°C .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm, allyl group protons at δ 5.1–5.9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~425–450 g/mol) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-triazole intermediate?
- Methodological Answer :
- Catalyst Screening : Test zeolites (e.g., Zeolite Y-H) or pyridine derivatives to enhance regioselectivity during cyclization .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic solvents (ethanol) for thiolation efficiency .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150°C vs. 5 hours conventionally) .
- Data-Driven Adjustments : Monitor reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion points .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate assays (e.g., antimicrobial MIC tests) using standardized protocols (CLSI guidelines) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., replacing pyridinyl with furanyl groups) to isolate substituent effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like CYP450 enzymes or bacterial DHFR .
- Case Study : Inconsistent antifungal activity may arise from differences in fungal strain susceptibility; validate using ATCC reference strains .
Q. How does the allyl (prop-2-en-1-yl) group influence reactivity and stability?
- Methodological Answer :
- Reactivity : The allyl group undergoes Michael additions or radical reactions, requiring inert atmospheres (N₂/Ar) to prevent polymerization .
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals susceptibility to oxidation (add antioxidants like BHT) .
- Comparative Analysis : Replace allyl with methyl or phenyl groups to assess stability-activity trade-offs .
Experimental Design & Data Analysis
Q. How to design experiments evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis (PBS pH 7.4, 37°C) followed by LC-MS quantification .
- In Vivo PK : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, Cₘₐₓ, and t₁/₂ .
Q. What statistical methods resolve conflicting data in dose-response studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (fixed/random-effects models) to identify trends .
- ANOVA with Post Hoc Tests : Compare mean IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values in cases of non-normal distributions .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
